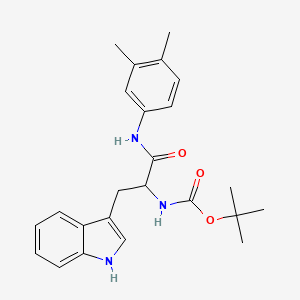
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide is a synthetic compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophan moiety, and a 3,4-dimethylphenyl group attached to the amide nitrogen. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide typically involves the following steps:
-
Protection of Tryptophan: : The tryptophan molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected tryptophan.
-
Amidation Reaction: : The Boc-protected tryptophan is then reacted with 3,4-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide can undergo various chemical reactions, including:
-
Deprotection: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
-
Substitution Reactions: : The amide nitrogen can participate in nucleophilic substitution reactions, where the 3,4-dimethylphenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Deprotection: The major product is the free amine form of the compound.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
科学的研究の応用
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and bioactive compounds.
-
Biology: : The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes, which can provide insights into its biological activity and potential therapeutic uses.
-
Medicine: : Research is ongoing to explore its potential as a drug candidate or as a building block for drug development, particularly in the field of cancer and neurological disorders.
-
Industry: : It is used in the synthesis of specialty chemicals and materials, where its unique structural features are leveraged for specific applications.
作用機序
The mechanism of action of Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide depends on its specific interactions with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by binding to their active sites or allosteric sites. The exact pathways involved can vary depending on the biological context and the specific targets.
類似化合物との比較
Similar Compounds
Nalpha-(tert-butoxycarbonyl)-tryptophanamide: Lacks the 3,4-dimethylphenyl group, making it less hydrophobic and potentially altering its biological activity.
Nalpha-(tert-butoxycarbonyl)-N-phenyltryptophanamide: Similar structure but without the methyl groups on the phenyl ring, which can affect its steric and electronic properties.
Uniqueness
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide is unique due to the presence of both the Boc protecting group and the 3,4-dimethylphenyl group. These structural features confer specific chemical and biological properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
This compound’s unique structure makes it a valuable tool in synthetic chemistry and a promising candidate for further research in various scientific fields.
特性
分子式 |
C24H29N3O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
tert-butyl N-[1-(3,4-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H29N3O3/c1-15-10-11-18(12-16(15)2)26-22(28)21(27-23(29)30-24(3,4)5)13-17-14-25-20-9-7-6-8-19(17)20/h6-12,14,21,25H,13H2,1-5H3,(H,26,28)(H,27,29) |
InChIキー |
KWPGFTLIJXSBCN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-4-nitro-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11537329.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-chlorobenzamide](/img/structure/B11537331.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B11537333.png)
![2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11537344.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11537348.png)
![ethyl {4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11537351.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B11537355.png)
![butyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11537359.png)

![N'-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11537379.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11537380.png)
![4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid](/img/structure/B11537383.png)
![7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11537387.png)
![2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11537390.png)
